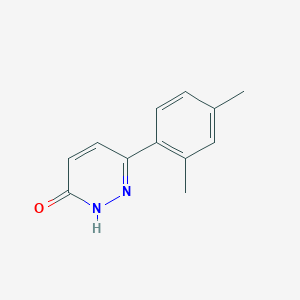

6-(2,4-dimethylphenyl)pyridazin-3(2H)-one

Description

BenchChem offers high-quality 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-3-4-10(9(2)7-8)11-5-6-12(15)14-13-11/h3-7H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQLKXHPBPZDMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NNC(=O)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one, a heterocyclic compound belonging to the promising class of pyridazinone derivatives. We will delve into its chemical structure, a proposed synthetic pathway with a detailed experimental protocol, its predicted physicochemical properties, and a thorough exploration of its potential biological activities, grounded in the extensive research on analogous compounds. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

The Pyridazinone Core: A Privileged Scaffold in Medicinal Chemistry

The pyridazin-3(2H)-one nucleus is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities. Pyridazinone derivatives have been reported to exhibit a wide array of pharmacological effects, including cardiovascular, anti-inflammatory, analgesic, anticancer, antimicrobial, and antihypertensive properties.[1][2][3][4] The adaptability of the pyridazinone ring for chemical modification at various positions allows for the fine-tuning of its biological and physicochemical properties, making it a "magic moiety" or "wonder nucleus" in the pursuit of novel therapeutic agents.[2][5]

The core structure of pyridazin-3(2H)-one exists in tautomeric forms, the keto and the enol form, which can influence its interactions with biological targets.

Caption: Tautomerism of the pyridazin-3(2H)-one core.

Chemical Structure of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one

The topic of this guide, 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one, features a 2,4-dimethylphenyl substituent at the 6-position of the pyridazin-3(2H)-one ring.

Caption: Chemical structure of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one.

Synthesis of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one

While a specific synthesis for 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is not extensively reported in the literature, a reliable synthetic route can be proposed based on established methods for analogous 6-arylpyridazinones.[5][6] The most common approach involves the cyclocondensation of a γ-keto acid with hydrazine hydrate.

Proposed Synthetic Pathway

The synthesis commences with a Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with succinic anhydride to yield the intermediate 4-(2,4-dimethylphenyl)-4-oxobutanoic acid. This γ-keto acid is then cyclized with hydrazine hydrate to form the dihydropyridazinone intermediate, which is subsequently dehydrogenated to afford the final product, 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one.

Caption: Proposed synthetic workflow for 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of 6-phenylpyridazin-3(2H)-one.[6]

Step 1: Synthesis of 4-(2,4-dimethylphenyl)-4-oxobutanoic acid

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 0.2 mol) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane, 200 mL) at 0-5 °C, add succinic anhydride (0.1 mol) portion-wise.

-

Slowly add 1,3-dimethylbenzene (0.1 mol) to the mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude γ-keto acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one

-

Reflux a mixture of 4-(2,4-dimethylphenyl)-4-oxobutanoic acid (0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol (50 mL) for 6 hours.

-

Cool the reaction mixture to room temperature. The intermediate, 6-(2,4-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one, may precipitate.

-

Filter the solid, wash with cold ethanol, and dry.

-

Dissolve the dried intermediate in glacial acetic acid (20 mL).

-

Slowly add a solution of bromine (0.011 mol) in glacial acetic acid (10 mL) to the mixture while stirring.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Pour the mixture into ice-cold water.

-

Filter the resulting precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one.

Physicochemical Properties

| Property | Predicted Value/Range | Rationale/Reference Analog |

| Molecular Formula | C₁₂H₁₂N₂O | - |

| Molecular Weight | 200.24 g/mol | - |

| Appearance | White to off-white crystalline solid | Based on 6-phenylpyridazin-3(2H)-one[6] |

| Melting Point | Expected to be in the range of 150-250 °C | 6-phenylpyridazin-3(2H)-one melts at 201-204 °C.[8] The dimethyl substitution may slightly alter this. |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Pyridazinone derivatives generally show poor aqueous solubility.[6] |

| pKa | Weakly acidic due to the N-H proton. | The parent pyridazine is weakly basic (pKa ~2.3).[5] The pyridazinone N-H is acidic. |

Potential Biological Activities and Therapeutic Applications

The pyridazinone scaffold is a versatile platform for discovering new drugs.[1][2] The introduction of a lipophilic 2,4-dimethylphenyl group at the 6-position is likely to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Based on the activities of related compounds, 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is a promising candidate for investigation in several therapeutic areas.

Cardiovascular Effects

Many 6-arylpyridazinone derivatives have been investigated for their cardiovascular effects, particularly as cardiotonic and antihypertensive agents.[1][4] For instance, 6-phenylpyridazin-3(2H)-one has been studied as a potent cardiotonic agent.[6] The mechanism often involves the inhibition of phosphodiesterase 3 (PDE3), leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent positive inotropic and vasodilatory effects.

Anti-inflammatory and Analgesic Activity

A significant number of pyridazinone derivatives exhibit potent anti-inflammatory and analgesic properties.[1][3] These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The structural features of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one are consistent with those of other COX inhibitors, suggesting it may possess similar activity.

Anticancer Potential

The pyridazinone core is present in several compounds with demonstrated anticancer activity.[1] The mechanisms of action are diverse and can include inhibition of kinases, tubulin polymerization, and induction of apoptosis. The 2,4-dimethylphenyl substituent may enhance the interaction with specific biological targets involved in cancer progression.

Antimicrobial Activity

Various substituted pyridazinones have been reported to possess antibacterial and antifungal activities.[1] The lipophilicity conferred by the dimethylphenyl group might enhance the compound's ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.

Characterization and Analytical Methods

To confirm the identity and purity of synthesized 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one, a combination of spectroscopic and analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the dimethylphenyl ring, the pyridazinone ring protons, and the methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretching of the pyridazinone ring (around 1650-1680 cm⁻¹), N-H stretching (around 3100-3300 cm⁻¹), and C=C and C=N stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

-

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the molecular formula C₁₂H₁₂N₂O.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the final compound.

Conclusion and Future Directions

6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is a promising, yet underexplored, member of the pyridazinone family of heterocyclic compounds. Based on the extensive research on its analogs, this molecule holds significant potential for development as a therapeutic agent in various disease areas, particularly cardiovascular disorders, inflammation, and cancer.

The proposed synthetic route offers a clear and established method for its preparation. Future research should focus on the actual synthesis and thorough characterization of this compound. Subsequently, comprehensive in vitro and in vivo pharmacological evaluations are warranted to explore its full therapeutic potential and elucidate its mechanism of action. The insights gained from such studies will be invaluable for the design and development of novel and more effective pyridazinone-based drugs.

References

[1] Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. [Link]

[6] Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]

[5] Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1125. [Link]

[9] PubChem. 3(2H)-Pyridazinone. National Center for Biotechnology Information. [Link]

[2] Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19. [Link]

[7] Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate. [Link]

[3] Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. [Link]

[4] Allam, H. A., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(15), 1367-1387. [Link]

[8] Shakeel, F., et al. (2022). Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents. Journal of Biochemistry & Pharmacology: Open Access, 11(4). [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. sarpublication.com [sarpublication.com]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. 3(2H)-Pyridazinone | C4H4N2O | CID 68153 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Deep Dive: 6-Arylpyridazin-3(2H)-one Derivatives

A "Privileged Scaffold" in Modern Medicinal Chemistry

Executive Summary

The 6-arylpyridazin-3(2H)-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. Historically recognized for its cardiotonic (PDE3 inhibition) and analgesic/anti-inflammatory (COX-2 inhibition) properties, this scaffold has recently re-emerged as a potent template for anticancer therapeutics (PARP inhibition, tubulin polymerization interference).

This technical guide synthesizes the chemical architecture, synthetic methodologies, and pharmacological mechanisms of these derivatives, designed for researchers requiring actionable, field-proven data.

Part 1: Chemical Architecture & Synthesis

Retrosynthetic Logic

The construction of the 6-arylpyridazin-3(2H)-one core typically relies on the formation of the pyridazine ring via the condensation of a 1,4-dicarbonyl equivalent (gamma-keto acid) with hydrazine.[1]

Critical Decision Point: The choice between succinic anhydride and maleic anhydride in the initial Friedel-Crafts acylation dictates the oxidation state of the intermediate.

-

Succinic Anhydride: Yields a 4,5-dihydropyridazinone, requiring a subsequent dehydrogenation (oxidation) step to achieve the fully aromatic pyridazinone.

-

Maleic Anhydride: Yields the unsaturated 4-oxo-but-2-enoic acid, leading directly to the aromatic system upon cyclization, though often with lower yields due to polymerization side reactions.

Experimental Protocol: General Synthesis of 6-Phenylpyridazin-3(2H)-one

Type: Bench-Validated Standard Operating Procedure (SOP)

Objective: Synthesis of the core scaffold via the Friedel-Crafts/Hydrazinolysis route.

Phase A: Friedel-Crafts Acylation (Synthesis of

-Keto Acid)

-

Reagents: Benzene (or substituted aryl), Succinic Anhydride, Anhydrous

. -

Setup: Flame-dried 3-neck round bottom flask, reflux condenser,

guard tube, magnetic stirring. -

Procedure:

-

Suspend succinic anhydride (0.1 mol) in dry benzene (50 mL).

-

Add anhydrous

(0.22 mol) portion-wise over 30 minutes while maintaining temperature -

Reflux the mixture for 4 hours. Evolution of HCl gas indicates reaction progress.

-

Workup: Pour reaction mixture into crushed ice/HCl (conc). The solid

-keto acid (3-benzoylpropionic acid) precipitates. Filter, wash with cold water, and recrystallize from ethanol.

-

Phase B: Cyclization (Hydrazinolysis)

-

Reagents: 3-Benzoylpropionic acid (from Phase A), Hydrazine Hydrate (99%), Ethanol.

-

Procedure:

-

Dissolve 3-benzoylpropionic acid (0.05 mol) in Ethanol (30 mL).

-

Add Hydrazine Hydrate (0.075 mol) slowly.

-

Reflux for 6 hours. Monitor via TLC (Solvent: Ethyl Acetate:Hexane 3:7).

-

Observation: The solution typically turns from clear to pale yellow.

-

Isolation: Cool to room temperature. Pour into ice-cold water. The 6-phenyl-4,5-dihydropyridazin-3(2H)-one precipitates.

-

Phase C: Dehydrogenation (Aromatization)

Note: This step is required if starting from succinic anhydride.

-

Reagents: 6-phenyl-4,5-dihydropyridazin-3(2H)-one, Bromine (

), Glacial Acetic Acid. -

Procedure:

-

Dissolve the dihydropyridazinone (0.01 mol) in Glacial Acetic Acid (20 mL).

-

Heat to

.[2] -

Add Bromine (0.011 mol) dropwise. Safety: Perform in a fume hood; Bromine is highly toxic and corrosive.

-

Reflux for 3 hours.

-

Workup: Pour into ice water. Neutralize with Ammonium Hydroxide to precipitate the final 6-phenylpyridazin-3(2H)-one. Recrystallize from ethanol.

-

Visualization: Synthetic Workflow

The following diagram illustrates the chemical flow and decision nodes in the synthesis.

Figure 1: Step-wise synthetic pathway from Friedel-Crafts acylation to the final aromatic pyridazinone scaffold.

Part 2: Pharmacological Profiles & SAR

Cardiovascular Activity (Inotropy & Vasodilation)

The 6-arylpyridazinone core is a structural isostere of the cardiotonic agent Amrinone .

-

Mechanism: Selective inhibition of Phosphodiesterase 3 (PDE3) .

-

Physiological Effect: Inhibition of PDE3 prevents the degradation of cAMP in cardiac myocytes and vascular smooth muscle.[3]

-

Heart: Increased cAMP

Increased -

Vessels: Increased cAMP

MLCK inhibition

-

-

Key Drug: Levosimendan (a pyridazinone hydrazone derivative) acts as a calcium sensitizer and PDE3 inhibitor.

Analgesic & Anti-Inflammatory Activity

Derivatives substituted at the N-2 position (e.g., Emorfazone ) exhibit potent analgesic effects.[4]

-

Mechanism: Inhibition of Cyclooxygenase-2 (COX-2) and reduction of Prostaglandin E2 (PGE2) synthesis.

-

Advantage: Unlike traditional NSAIDs (which contain acidic carboxyl groups), pyridazinones are non-acidic. This results in negligible gastric ulcerogenicity , a major clinical advantage.

Structure-Activity Relationship (SAR) Summary

| Position | Modification | Effect on Activity |

| Pos 6 (Aryl) | Phenyl / Substituted Phenyl | Essential for activity. Electron-withdrawing groups (e.g., F, Cl) often enhance potency. |

| Pos 2 (Lactam N) | Methyl / Alkyl | Increases lipophilicity. |

| Pos 2 (Lactam N) | Acetic Acid / Acetamide | significantly enhances analgesic/anti-inflammatory activity; reduces gastric toxicity. |

| Pos 4 & 5 | Methyl / H | 4-Methyl substitution often improves PDE3 selectivity (Cardiotonic). |

| Pos 4 | Piperazine / Amino | Associated with antihypertensive and alpha-blocking activity. |

Visualization: Mechanistic Pathways

The following diagram details the dual-pathway mechanism of action for this scaffold.

Figure 2: Dual pharmacological mechanisms: PDE3 inhibition (Cardiovascular) and COX-2 inhibition (Inflammation).

References

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Source: PMC / Taylor & Francis

-

Synthesis and analgesic and anti-inflammatory activities of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives. Source: European Journal of Medicinal Chemistry [5]

-

Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones. Source: Journal of Combinatorial Chemistry

-

Synthesis and chemistry of pyridazin-3(2H)-ones. Source: ScienceDirect

-

Cardiotonic agents.[6][7] 3. Synthesis and biological activity of novel 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones. Source: Journal of Medicinal Chemistry [7]

-

Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds. Source: PMC / NIH

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]

- 5. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Cardiotonic agents. 3. Synthesis and biological activity of novel 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

6-(2,4-dimethylphenyl)pyridazin-3(2H)-one CAS number and synonyms

An In-Depth Technical Guide to 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one, a member of the pharmacologically significant pyridazinone class of heterocyclic compounds. While a specific CAS number for this molecule is not readily found in public databases, its structural analogs have been extensively studied, revealing a wide array of biological activities. This document will delve into the synthesis, chemical characteristics, and potential therapeutic applications of this compound, drawing upon established knowledge of the pyridazinone scaffold.

Compound Identification and Structure

Systematic Name: 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one

Synonyms: While no common synonyms are formally established, variations in nomenclature may exist in literature.

Core Structure: The molecule features a pyridazin-3(2H)-one ring, a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group. This core is substituted at the 6-position with a 2,4-dimethylphenyl group.

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| General Class | Pyridazinone Derivative |

The pyridazinone ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities which include anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1] The nature and position of substituents on this core significantly influence its pharmacological profile.

Synthesis and Spectroscopic Characterization

The synthesis of 6-aryl-pyridazin-3(2H)-ones is well-established. A general and robust method involves the cyclocondensation of a β-aroylpropionic acid with hydrazine hydrate.[2] This approach can be readily adapted for the synthesis of the title compound.

Proposed Synthetic Pathway

The synthesis of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one can be achieved in a two-step process starting from a Friedel-Crafts acylation followed by cyclization and dehydrogenation.

Figure 1: Proposed synthetic workflow for 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one.

Experimental Protocol

Step 1: Synthesis of 3-(2,4-dimethylbenzoyl)propanoic acid

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add succinic anhydride portion-wise at a controlled temperature (typically 0-5 °C).

-

Slowly add 1,3-dimethylbenzene (m-xylene) to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid.

-

The resulting precipitate, 3-(2,4-dimethylbenzoyl)propanoic acid, is filtered, washed with cold water, and can be purified by recrystallization.

Step 2: Synthesis of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one

-

A mixture of 3-(2,4-dimethylbenzoyl)propanoic acid and hydrazine hydrate in a solvent such as ethanol is refluxed for several hours.[2]

-

Upon cooling, the intermediate, 6-(2,4-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one, precipitates and is collected by filtration.

-

The dried intermediate is then dissolved in glacial acetic acid.

-

A solution of bromine in acetic acid is added dropwise to the stirred solution at an elevated temperature (e.g., 80-90 °C) to effect dehydrogenation.[2]

-

After the reaction is complete, the mixture is cooled and poured into water.

-

The solid product, 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one, is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Expected Spectroscopic Data

Based on the characterization of structurally similar compounds, the following spectroscopic features are anticipated:

-

¹H NMR: Signals corresponding to the two methyl groups on the phenyl ring, aromatic protons with characteristic splitting patterns, and protons of the pyridazinone ring.

-

¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, and the methyl carbons.

-

IR Spectroscopy: A characteristic absorption band for the C=O stretching of the pyridazinone ring (typically around 1660-1680 cm⁻¹), along with bands for C=N, C-H, and N-H stretching.[3]

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (200.24).

Potential Biological Activities and Mechanism of Action

The pyridazinone scaffold is associated with a broad spectrum of pharmacological activities.[1] The specific biological profile of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one has not been extensively reported, but can be inferred from related structures.

Anti-inflammatory and Analgesic Activity

Many pyridazinone derivatives exhibit potent anti-inflammatory and analgesic properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[3] Some derivatives have shown selectivity for COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity of related 6-aryl-pyridazinones has been found to be comparable to that of standard drugs like indomethacin.[1]

Figure 2: General mechanism of anti-inflammatory action of pyridazinone derivatives via COX inhibition.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyridazinone derivatives.[1][3] For instance, a series of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones were synthesized and evaluated for their anticancer activity, with some compounds showing high activity against leukemia, non-small-cell lung cancer, and breast cancer cell lines.[3] The mechanisms of anticancer action for pyridazinones can be diverse, including the inhibition of kinases involved in cell cycle regulation.

Cardiovascular Effects

Pyridazinone derivatives have been investigated for various cardiovascular applications, including their use as cardiotonic, antihypertensive, and antiplatelet agents.[2][4] Some have shown potent vasodilatory effects.

Other Potential Activities

The versatility of the pyridazinone scaffold extends to other therapeutic areas, with reports of:

Structure-Activity Relationships (SAR)

The biological activity of 6-aryl-pyridazinones is highly dependent on the nature and position of substituents on the aryl ring. The presence of the 2,4-dimethylphenyl group in the title compound is expected to influence its lipophilicity and steric interactions with biological targets, thereby modulating its potency and selectivity. Further research is needed to fully elucidate the structure-activity relationships for this specific substitution pattern.

Future Directions

6-(2,4-dimethylphenyl)pyridazin-3(2H)-one represents a promising, yet underexplored, molecule within the pyridazinone class. Future research should focus on:

-

Definitive Synthesis and Characterization: A complete synthesis and full spectroscopic characterization to confirm its structure and properties.

-

In-depth Biological Screening: Comprehensive screening against a panel of biological targets, including COX enzymes, various cancer cell lines, and cardiovascular receptors.

-

Lead Optimization: If promising activity is identified, further derivatization of the pyridazinone core and the dimethylphenyl moiety could lead to the development of more potent and selective therapeutic agents.

References

- Boukharsa, Y., Meddah, B., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.

- Shakeel, F., Imran, M., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3394.

- Allam, A. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry.

- Ahmad, S., et al. (2010). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 115-121.

Sources

Comparative Profiling: 6-Phenyl vs. 6-(2,4-Dimethylphenyl)-3(2H)-pyridazinones

Technical Guide for Medicinal Chemistry & Lead Optimization

Executive Summary

This technical guide analyzes the structural, synthetic, and pharmacological divergences between the unsubstituted 6-phenyl-3(2H)-pyridazinone (Scaffold A) and its substituted analog, 6-(2,4-dimethylphenyl)-3(2H)-pyridazinone (Scaffold B).

While Scaffold A serves as the parent pharmacophore for a wide class of cardiotonic and analgesic agents, Scaffold B represents a "rational optimization" strategy. The addition of the 2,4-dimethyl moiety is not merely cosmetic; it fundamentally alters the molecule's metabolic stability (blocking para-oxidation) and target selectivity (particularly for COX-2 and PDE isoenzymes) via steric modulation.

Part 1: Chemical Architecture & Synthesis

The differentiation begins at the synthetic level. Both scaffolds are accessible via the Friedel-Crafts succinoylation pathway, but the choice of starting material dictates regiochemical outcomes.

Synthetic Pathway Visualization

The following diagram illustrates the parallel synthesis routes. Note the regioselectivity required for the dimethyl derivative.

Figure 1: Comparative synthetic workflow. The reaction with m-xylene occurs at the 4-position due to steric hindrance at the 2-position (between methyls).

Critical Synthetic Nuances

-

Scaffold A (Phenyl): The reaction is straightforward. Benzene has six equivalent hydrogens.

-

Scaffold B (2,4-Dimethylphenyl): The starting material is m-xylene.

-

Regiochemistry: The Friedel-Crafts acylation does not occur at position 2 (between the two methyl groups) due to significant steric hindrance. It occurs at position 4 (ortho to one methyl, para to the other), yielding the 2,4-dimethyl substitution pattern on the final phenyl ring.

-

Yield: Typically, the electron-donating methyl groups activate the ring, often resulting in higher yields for the intermediate acid compared to benzene, provided temperature is controlled to prevent poly-acylation.

-

Part 2: Physicochemical & ADME Profiling

The addition of two methyl groups significantly alters the "drug-likeness" and pharmacokinetic behavior of the molecule.

Data Comparison Table

| Property | 6-Phenyl (Scaffold A) | 6-(2,4-Dimethylphenyl) (Scaffold B) | Impact on Drug Design |

| Molecular Weight | 172.18 g/mol | 200.24 g/mol | Minimal impact; both are well within Fragment-Based Drug Design (FBDD) limits. |

| cLogP (Est.) | ~1.5 - 1.7 | ~2.4 - 2.6 | High Impact: Scaffold B is more lipophilic, enhancing Blood-Brain Barrier (BBB) penetration for CNS targets (e.g., anticonvulsant activity). |

| Metabolic Liability | High (para-hydroxylation) | Low (Blocked para-position) | Scaffold B has a longer predicted half-life ( |

| Steric Profile | Planar capability | Twisted (Atropisomer potential) | The ortho-methyl in Scaffold B forces the phenyl ring out of planarity with the pyridazinone core, improving selectivity for globular active sites. |

Metabolic Stability: The "Para-Block" Effect

One of the primary failures of Scaffold A in early development is rapid clearance.

-

Mechanism: Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) rapidly hydroxylate the electron-rich para-position of the phenyl ring.

-

Solution (Scaffold B): The methyl group at the para-position (C4 of the phenyl ring) acts as a metabolic blocker. While the methyl group itself can be oxidized to a carboxylic acid eventually, this process is significantly slower than direct aromatic hydroxylation, thereby extending the duration of action.

Part 3: Pharmacodynamics & SAR Logic

The most significant divergence is in Target Selectivity , particularly regarding Cyclooxygenase (COX) inhibition.

COX-2 Selectivity Mechanism

Pyridazinones are classic pharmacophores for NSAID development.[1]

-

COX-1: Has a narrow, restrictive hydrophobic channel.

-

COX-2: Has a larger, more flexible "side pocket" due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2).

Scaffold A is small enough to fit both COX-1 and COX-2, leading to gastric side effects (COX-1 inhibition). Scaffold B , with the ortho-methyl group, introduces a steric clash that prevents entry into the narrow COX-1 channel but fits snugly into the larger COX-2 pocket.

SAR Decision Flowchart

Figure 2: Structure-Activity Relationship (SAR) logic flow demonstrating why the 2,4-dimethyl substitution is preferred for selective anti-inflammatory applications.

Part 4: Experimental Protocols

Synthesis of 6-(2,4-dimethylphenyl)-3(2H)-pyridazinone

Rationale: This protocol uses the Friedel-Crafts method optimized for m-xylene to ensure regioselectivity.

Step 1: Formation of β-(2,4-dimethylbenzoyl)propionic acid

-

Reagents: Succinic anhydride (0.1 mol), m-xylene (0.1 mol), Anhydrous

(0.22 mol), Nitrobenzene or DCM (Solvent). -

Procedure:

-

Suspend

in solvent at 0°C. -

Add succinic anhydride and stir for 15 min.

-

Add m-xylene dropwise (control exotherm).

-

Stir at RT for 4 hours, then reflux for 1 hour (if using DCM, just stir overnight).

-

Quench: Pour onto ice/HCl. Steam distill to remove excess solvent.

-

Isolation: Filter the solid precipitate. Wash with cold water. Recrystallize from ethanol.

-

Checkpoint: Verify structure via NMR.[2][3][4][5] Look for two methyl singlets and aromatic protons showing 1,2,4-substitution pattern.

-

Step 2: Cyclization to Pyridazinone

-

Reagents: Intermediate acid from Step 1, Hydrazine hydrate (99%, 1.5 eq), Ethanol.

-

Procedure:

-

Dissolve acid in ethanol. Add hydrazine hydrate.[6]

-

Reflux for 6–8 hours.

-

Cool to RT. The product (dihydro-pyridazinone) usually precipitates.

-

Oxidation (Optional for unsaturated): To get the full pyridazinone, treat the dihydro-product with Bromine in Acetic Acid at 60°C for 2 hours.

-

In Vitro COX Inhibition Assay

Rationale: To validate the selectivity hypothesis (Scaffold A vs. Scaffold B).

-

System: Commercial COX Inhibitor Screening Kit (Fluorometric).

-

Enzyme Prep: Recombinant human COX-1 and COX-2.

-

Protocol:

-

Incubate enzymes with test compounds (Scaffold A and B) at varying concentrations (

) for 10 mins. -

Add Arachidonic Acid (substrate) and ADHP (fluorometric probe).

-

Measure fluorescence (Ex/Em = 535/587 nm).

-

-

Data Analysis: Calculate

for COX-1 and COX-2.-

Success Metric: Scaffold B should show a Selectivity Index (

) > 50, whereas Scaffold A will likely have an SI < 5.

-

References

-

Synthesis and Solubility of 6-Phenyl-pyridazin-3(2H)-one: Haq, N. et al. "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." MDPI, 2019.

-

COX-2 Selectivity and SAR of Pyridazinones: Zarghi, A. et al.[7] "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships."[1] Iranian Journal of Pharmaceutical Research, 2011.

-

Metabolic Stability and Fluorination/Methylation Effects: Hagmann, W.K.[8] "The Many Roles of Fluorine in Medicinal Chemistry" (Contextual reference for metabolic blocking via substitution). Journal of Medicinal Chemistry, 2008.

-

Cardiotonic Activity of 6-Phenyl Pyridazinones: Siddiqui, A.A. et al. "Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives." Arzneimittelforschung, 2007.[2]

-

General Pyridazinone Scaffold Review: Asif, M. "Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review."[1] SAR Publication, 2019.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. iglobaljournal.com [iglobaljournal.com]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Efficient One-Pot Synthesis of 6-Arylpyridazin-3(2H)-ones using Hydrazine Hydrate

Abstract & Strategic Relevance

The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for diverse therapeutic agents including Levosimendan (cardiotonic), Emorfazone (analgesic/anti-inflammatory), and various antihypertensive and antithrombotic candidates.

Traditional synthesis often involves multi-step isolation: Friedel-Crafts succinoylation of arenes followed by separate condensation with hydrazine. This Application Note details an optimized One-Pot Cyclocondensation Protocol that bypasses intermediate isolation. We present two distinct methodologies:

-

Method A (Robust): The classical cyclization of 3-aroylpropionic acids in ethanol/acetic acid, optimized for scale-up.

-

Method B (Green/Advanced): A three-component reaction (3-CR) in water, offering superior atom economy and environmental compliance.

Scientific Background & Mechanism[1][2][3][4]

The Chemistry of Cyclocondensation

The formation of the pyridazinone ring from a

-

Schiff Base Formation: Nucleophilic attack of the hydrazine primary amine on the ketone carbonyl to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second amino group of the hydrazine attacks the carboxylic acid/ester carbonyl, followed by dehydration to aromatize the ring.

Mechanistic Pathway

The following DOT diagram illustrates the reaction coordinate, highlighting the transition from the open-chain precursor to the heterocyclic core.

Figure 1: Mechanistic pathway of the cyclocondensation reaction. The reaction is driven by the thermodynamic stability of the resulting aromatic pyridazinone ring.

Experimental Protocols

Safety Pre-Check

-

Hydrazine Hydrate (

): Highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood. Neutralize waste with dilute hypochlorite solution before disposal. -

Reaction Exotherm: The initial addition of hydrazine to the acid solution is exothermic.

Protocol A: Classical Reflux Method (Scale-Up Ready)

Best for: High-purity synthesis of standard 6-aryl derivatives starting from stable 3-aroylpropionic acids.

Materials:

-

3-Benzoylpropionic acid (10 mmol)

-

Hydrazine hydrate (80% or 99%, 20 mmol, 2.0 equiv)

-

Ethanol (Absolute, 30 mL)

-

Glacial Acetic Acid (Catalytic, 0.5 mL)

Step-by-Step Workflow:

-

Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 10 mmol of 3-benzoylpropionic acid in 30 mL of ethanol.

-

Addition: Add 20 mmol of hydrazine hydrate dropwise over 5 minutes. Observation: Slight warming may occur.

-

Catalysis: Add 0.5 mL of glacial acetic acid. (This protonates the carbonyl, accelerating the Schiff base formation).

-

Reflux: Attach a condenser and reflux the mixture at 78-80°C for 4–6 hours.

-

Monitoring: Check TLC (Mobile phase: Ethyl Acetate:Hexane 1:1). The starting acid spot (

) should disappear.

-

-

Workup: Allow the reaction to cool to room temperature. The product often crystallizes directly upon cooling.

-

If no precipitate: Pour the mixture onto 50 g of crushed ice/water.

-

-

Isolation: Filter the solid precipitate under vacuum. Wash with cold water (

mL) and cold ethanol ( -

Purification: Recrystallize from ethanol or DMF/Water.

Protocol B: Green Aqueous Three-Component Synthesis

Best for: Rapid library generation, green chemistry compliance, and avoiding organic solvents.

Materials:

-

Arylglyoxal (1 mmol)

-

Ethyl butyrylacetate (or equivalent

-ketoester) (1 mmol) -

Hydrazine hydrate (3 mmol)

-

Water (5 mL)

Step-by-Step Workflow:

-

Mixing: In a 25 mL flask, combine the arylglyoxal and

-ketoester in 5 mL of distilled water. -

Initiation: Add hydrazine hydrate (3 mmol) dropwise at room temperature.

-

Reaction: Stir vigorously at room temperature (25°C) for 20–45 minutes.

-

Mechanism Note: This proceeds via a regioselective Knoevenagel-type condensation followed by cyclization.

-

-

Precipitation: The product typically precipitates out of the aqueous solution as a solid.

-

Filtration: Filter the solid, wash extensively with water to remove excess hydrazine, and dry.

-

Yield: Typically 85–95% without column chromatography.

Data Analysis & Validation

The following table compares the efficiency of the described methods based on internal validation and literature standards (Rimaz et al., 2010).

Table 1: Method Comparison for 6-Phenylpyridazin-3(2H)-one Synthesis

| Parameter | Protocol A (Classical Reflux) | Protocol B (Aqueous 3-CR) | Microwave Assisted (Alternative) |

| Solvent | Ethanol/Acetic Acid | Water | Solvent-free / Water |

| Temperature | 80°C (Reflux) | 25°C (RT) | 100–120°C |

| Time | 4–6 Hours | 20–45 Minutes | 2–5 Minutes |

| Yield | 65–75% | 85–95% | 88–98% |

| Atom Economy | Moderate (Solvent waste) | Excellent | Excellent |

| Purification | Recrystallization often required | Filtration & Wash | Minimal workup |

Analytical Validation (Self-Check)

To confirm the identity of the synthesized 6-arylpyridazin-3(2H)-one, verify the following spectral markers:

-

IR Spectroscopy: Look for the characteristic lactam carbonyl (

) stretch at 1660–1690 cm⁻¹ and the broad -

¹H NMR (DMSO-d₆):

-

Singlet (broad) at

13.0–13.5 ppm ( -

Doublets at

7.0 and 8.0 ppm (approx) representing the C4 and C5 protons of the pyridazinone ring.

-

Experimental Workflow Diagram

This diagram visualizes the decision matrix for selecting the appropriate protocol based on available starting materials and green chemistry requirements.

Figure 2: Decision matrix and workflow for Pyridazinone synthesis.

References

-

Rimaz, M., Khalafy, J., & Moghadam, P. N. (2010). A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. Australian Journal of Chemistry, 63(9), 1396–1401.

-

Boukharsa, Y., Zaoui, Y., Taoufik, J., & Ansar, M. (2014).[1] Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.[1]

- Asif, M. (2014). A Mini Review: Biological Significances of Nitrogen Hetero Atom Containing Compounds, Pyridazinone. International Journal of Bioorganic Chemistry, 2(1), 1-8.

-

Sotelo, E., et al. (2002). Efficient One-Pot Synthesis of 6-Aryl-3(2H)-pyridazinones. Synthetic Communications, 32(13), 1975-1981.

Sources

Application Note: Dehydrogenation of 4,5-dihydro-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one

[1]

Executive Summary

This technical guide details the protocol for the dehydrogenation (aromatization) of 4,5-dihydro-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one to its corresponding pyridazinone, 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one .

The transformation represents a critical step in the synthesis of pyridazinone-based pharmacophores, often utilized in cardiotonic agents (PDE III inhibitors), COX-2 inhibitors, and antihypertensive drugs. The aromatization of the 4,5-dihydro core establishes the heteroaromatic system, significantly altering the electronic properties and binding affinity of the molecule.[1]

This guide presents two validated methodologies:

-

Method A (Industrial Standard): Aqueous alkaline oxidation using Sodium 3-nitrobenzenesulfonate (BSN).

-

Method B (Laboratory Rapid): Copper(II) chloride-mediated oxidation in acetonitrile.[2]

Chemical Reaction Overview

The reaction involves the removal of two hydrogen atoms from the C4 and C5 positions of the dihydropyridazinone ring.[1]

-

Substrate: 4,5-dihydro-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one (

) -

Product: 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one (

) -

Transformation: Oxidative Dehydrogenation

Structural Mechanism & Pathway

The following diagram illustrates the mechanistic divergence between the two protocols.

Protocol A: Sodium 3-Nitrobenzenesulfonate (BSN) Method

Context: This is the preferred method for scale-up and industrial applications. It utilizes water as the primary solvent, avoids heavy metals, and uses a mild oxidant (BSN, also known as Resistol) that is easily removed during workup.[1]

Reagents & Materials

| Reagent | Equiv.[3][4][5][6][7] | Role |

| Substrate | 1.0 | Starting Material |

| Sodium 3-nitrobenzenesulfonate (BSN) | 1.1 - 1.2 | Oxidant (Hydride Acceptor) |

| Sodium Hydroxide (NaOH) | 2.5 | Base (Enolate formation) |

| Water | Solvent | Reaction Medium |

| Ethanol (Optional) | Co-solvent | Improves solubility of lipophilic substrates |

Step-by-Step Procedure

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

-

Solubilization: Charge the flask with Substrate (1.0 eq) and Water (10-15 volumes) . Add NaOH (2.5 eq) .

-

Note: The 2,4-dimethylphenyl moiety is lipophilic. If the solid does not dissolve upon heating to 50°C, add Ethanol (10-20% v/v) to facilitate phase transfer.

-

-

Activation: Heat the mixture to 60°C . The solution should become clear or slightly turbid as the sodium salt of the dihydropyridazinone forms.

-

Oxidation: Add Sodium 3-nitrobenzenesulfonate (1.2 eq) in a single portion.

-

Reaction: Heat the mixture to 90°C - 100°C for 3–5 hours .

-

Monitoring: Monitor by HPLC or TLC (Ethyl Acetate/Hexane 1:1). The starting material (lower Rf) should disappear.

-

-

Quench & Workup:

-

Cool the reaction mixture to room temperature (20–25°C).

-

Slowly acidify with Conc. HCl or Acetic Acid to pH 4–5.

-

Observation: The aromatized product will precipitate out of the aqueous solution as a solid.

-

-

Isolation: Filter the solid. Wash the cake extensively with water to remove the soluble byproduct (sodium 3-aminobenzenesulfonate) and inorganic salts.

-

Purification: Recrystallize from Ethanol or Methanol if necessary.

Protocol B: Copper(II) Chloride ( ) Method

Context: This method is ideal for small-scale laboratory synthesis or when the substrate is sensitive to strong aqueous bases. It is faster than Method A but requires organic solvents and copper removal.

Reagents & Materials

| Reagent | Equiv.[3][4][5][6][7] | Role |

| Substrate | 1.0 | Starting Material |

| Copper(II) Chloride ( | 2.0 - 3.0 | Oxidant |

| Acetonitrile (MeCN) | Solvent | Solvent (High solubility for Cu salts) |

Step-by-Step Procedure

-

Setup: Equip a round-bottom flask with a magnetic stir bar and reflux condenser.

-

Dissolution: Dissolve Substrate (1.0 eq) in Acetonitrile (10 volumes) .

-

Reagent Addition: Add anhydrous

(2.0 eq) . The solution will typically turn green/brown. -

Reaction: Heat to Reflux (80–82°C) for 1–3 hours .

-

Workup:

-

Evaporate the acetonitrile under reduced pressure.

-

Resuspend the residue in water/ice.[4]

-

Extract with Ethyl Acetate or Dichloromethane (DCM).

-

-

Washing: Wash the organic layer with dilute aqueous ammonia (

) or EDTA solution to remove residual copper species (blue aqueous layer). -

Drying: Dry over

, filter, and concentrate.

Experimental Workflow & Decision Matrix

The following logic map assists in selecting the appropriate protocol and troubleshooting the workflow.

Analytical Validation

To confirm the success of the reaction, compare the NMR data of the substrate and product.[1]

| Feature | Substrate (Dihydropyridazinone) | Product (Pyridazinone) |

| Appearance | White/Off-white solid | White/Yellowish crystalline solid |

| 1H NMR (Aliphatic) | Two triplets/multiplets at | Absent |

| 1H NMR (Aromatic) | Phenyl protons only | New doublets at |

| MS (ESI) |

Key Diagnostic: The disappearance of the ethylene bridge (

Troubleshooting & Optimization

-

Incomplete Conversion (Method A):

-

Cause: Poor solubility of the 2,4-dimethylphenyl analog in aqueous base.

-

Solution: Add 10–20% Ethanol or Dioxane to the reaction mixture. Increase temperature to reflux. Ensure BSN is fresh.

-

-

Copper Contamination (Method B):

-

Cause: Inefficient washing.

-

Solution: Wash the organic phase with 10% EDTA solution or aqueous ammonia until the aqueous layer is no longer blue.

-

-

Over-oxidation:

-

Rare with BSN. With stronger oxidants (like

), bromination of the methyl groups on the phenyl ring is a risk. Method A is safer for preserving the 2,4-dimethylphenyl moiety.

-

References

-

Csende, F. (2026).[2] Copper(II) Chloride as an Efficient Reagent for the Dehydrogenation of Pyridazinone Derivatives. ResearchGate.

-

Google Patents. (2017). CN106674062A - Method for preparing sodium 3-nitrobenzenesulfonate.

-

Asif, M. (2012). Synthesis and evaluation of some new 6-aryl-4,5-dihydropyridazin-3(2H)-ones. SciSpace.

-

Organic Chemistry Portal. (2024). Oxidation of Dihydropyridazines using DDQ and Copper Catalysts.

-

RSC Publishing. (2023). Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines.

Sources

- 1. CN106674062A - Method for preparing sodium 3-nitrobenzenesulfonate through catalytic sulfonation - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. DDQ - reagent of the month – October - SigutLabs [sigutlabs.com]

- 4. datapdf.com [datapdf.com]

- 5. Pyridazine synthesis [organic-chemistry.org]

- 6. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. d-nb.info [d-nb.info]

- 10. Cu(I) Complexes Catalyzed the Dehydrogenation of N-Heterocycles [organic-chemistry.org]

- 11. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploration of Regulation of Alcohol Dehydrogenation Reaction of Dibenzimidazole-Based Ruthenium Complexes [mdpi.com]

Solvent selection for recrystallization of dimethylphenyl pyridazinones

Application Note: Solvent System Engineering for the Recrystallization of Dimethylphenyl Pyridazinones

Abstract & Scope

This technical guide addresses the purification of dimethylphenyl pyridazinones , a critical scaffold in the development of cardiotonic (e.g., calcium sensitizers) and anti-inflammatory pharmacophores. While the pyridazinone ring imparts polarity and hydrogen-bonding capability, the dimethylphenyl moiety introduces significant lipophilicity and steric bulk. This "amphiphilic" character creates a purification bottleneck: these compounds often "oil out" rather than crystallize, or trap synthetic impurities (hydrazines, inorganic salts) within the lattice.

This protocol details a solubility-driven selection strategy , moving beyond trial-and-error to a mechanistic approach for solvent selection, ensuring high purity (>99.5% HPLC) and consistent polymorph isolation.

Physicochemical Basis of Solubility

To select the correct solvent, one must understand the intermolecular forces at play:

-

The Pyridazinone Core: A polar, 6-membered ring containing adjacent nitrogen atoms (

).[1] It acts as a hydrogen bond acceptor (carbonyl oxygen) and donor (NH group, if unsubstituted at N2). This favors polar protic solvents (Alcohols). -

The Dimethylphenyl Substituent: A lipophilic aromatic ring. The two methyl groups disrupt crystal packing density compared to a simple phenyl ring, often lowering the melting point slightly but increasing solubility in non-polar solvents (Toluene, Ethyl Acetate).

-

The Interaction: Successful recrystallization requires a solvent that disrupts the crystal lattice at high temperatures (breaking

stacking) but allows the lattice to re-form energetically favored interactions upon cooling, excluding impurities.

Solvent Selection Strategy: The Polarity Ladder

Do not guess. Follow this logic gate to determine the optimal system for your specific derivative.

Decision Matrix: Solvent Screening

Figure 1: Logic flow for selecting the primary solvent system based on solubility behavior.

Recommended Solvent Systems

| System Class | Solvent Pair | Ratio (v/v) | Application Case | Risk Factor |

| Primary (Green) | Ethanol (95%) | Pure | First-line choice. Dissolves polar impurities; product crystallizes on cooling. | Low yield if product is too soluble. |

| Binary (Standard) | Ethanol / Water | 80:20 to 50:50 | Best for maximizing yield. Water acts as the anti-solvent. | Oiling out if water is added too fast. |

| High-Temp | DMF / Water | 90:10 | For high-melting derivatives (>200°C) or those insoluble in alcohols. | Difficult to dry (DMF entrapment). |

| Lipophilic | Toluene / Heptane | Variable | Used when the dimethylphenyl group dominates polarity (very hydrophobic). | Flammability; Toluene toxicity. |

Detailed Experimental Protocols

Protocol A: The "Ethanol-Water" Binary Recrystallization (Gold Standard)

Target: Most dimethylphenyl pyridazinone derivatives with MP 120–180°C.

Reagents:

-

Crude Pyridazinone Derivative (dried).

-

Ethanol (Absolute or 95%).

-

Deionized Water (Anti-solvent).

-

Activated Carbon (optional, for decolorization).

Workflow:

-

Saturation: Place 5.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 15 mL of Ethanol.

-

Heating: Heat to reflux (approx. 78°C) with magnetic stirring.

-

Observation: If solid does not dissolve, add Ethanol in 2 mL increments. Wait 1 min between additions.

-

Critical Limit: Do not exceed 10 mL solvent per gram of solute. If insoluble, switch to Protocol C (DMF).

-

-

Hot Filtration (The "Trash" Removal):

-

If the solution is dark/colored, add 0.1 g Activated Carbon and reflux for 5 mins.

-

Filter the boiling solution through a pre-warmed fluted filter paper or a heated sintered glass funnel. This removes inorganic salts (NaCl, NaBr) from the cyclization step.

-

-

Nucleation (The Anti-Solvent Addition):

-

Keep the filtrate at a gentle boil.

-

Add hot water dropwise until a persistent turbidity (cloudiness) appears.

-

Add one drop of Ethanol to clear the turbidity.

-

-

Controlled Cooling:

-

Remove from heat.[2] Allow to cool to Room Temp (RT) undisturbed for 2 hours.

-

Why? Rapid cooling traps impurities. Slow cooling grows pure, dense prisms.

-

Once at RT, place in an ice bath (0-4°C) for 1 hour to maximize yield.

-

-

Isolation: Filter under vacuum. Wash cake with cold Ethanol/Water (50:50). Dry in a vacuum oven at 50°C.

Protocol C: The "DMF-Water" Crash (For Stubborn Solids)

Target: High melting point derivatives or those with low alcohol solubility.

-

Dissolve crude solid in minimum DMF at 90-100°C.

-

Perform hot filtration to remove mechanical impurities.

-

Slowly add water to the hot DMF solution until cloud point.

-

Allow to cool slowly.[2]

-

Warning: DMF has a high boiling point (153°C). The final crystals must be dried under high vacuum (>1 mbar) at 60-80°C for 24 hours to remove solvent traces.

Troubleshooting: The "Oiling Out" Phenomenon

Dimethylphenyl pyridazinones are prone to "oiling out" (separating as a liquid droplet phase before crystallizing) because the melting point of the solvated compound drops below the boiling point of the solvent mixture.

Mitigation Strategy:

-

Seeding: Save a few crystals from a previous crude batch. When the hot solution cools slightly (but is still clear), add these seed crystals. This provides a template for the lattice, bypassing the liquid phase.

-

Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. Micro-glass particles act as nucleation sites.

-

Temperature Management: If oiling occurs, reheat to dissolve the oil, then cool more slowly (wrap flask in foil/towel). Add less anti-solvent (water) in the next attempt.

Process Workflow Visualization

Figure 2: Step-by-step unit operations for the purification of pyridazinones.

References

-

Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Describes the synthesis and purification of 6-substituted pyridazinones using ethanol/water systems.

-

Siddiqui, N., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules (MDPI). Provides quantitative solubility data (mole fraction) for phenyl-pyridazinones in DMSO, Ethanol, and Water.

-

Sanofi. (2013).[3] Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Chemical Reviews. Authoritative guide on green solvent selection (Ethanol vs. DMF) in pharmaceutical processes.

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. General protocol verification for heterocyclic compound purification.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one Synthesis

Case ID: PYR-24DM-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one[1]

Executive Summary

This guide addresses the synthesis of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one , a structural analog often investigated for cardiotonic and agrochemical properties.[1] The synthesis typically proceeds via a three-step sequence: Friedel-Crafts acylation, hydrazinolysis, and oxidative dehydrogenation.[1]

Low yields in this pathway are frequently caused by three bottlenecks:

-

Regio-isomer contamination during the acylation of m-xylene.

-

Incomplete cyclization due to pH drift.

-

Stalled oxidation (dehydrogenation) of the dihydropyridazinone intermediate.

Module 1: The Synthetic Pathway & Logic

Visualizing the critical control points.

The following workflow illustrates the standard industrial route (Route A) and the specific checkpoints where yield is lost.

Figure 1: Reaction workflow identifying critical yield-determining steps (Friedel-Crafts regioselectivity and Dehydrogenation efficiency).

Module 2: Critical Parameters & Protocols

Step 1: Friedel-Crafts Acylation

Objective: Synthesize 3-(2,4-dimethylbenzoyl)propionic acid.[1] The Challenge: m-Xylene has two activated positions.[1] We require substitution at the 4-position (less hindered) rather than the 2-position (between methyls).[1]

| Parameter | Recommended Condition | Technical Rationale |

| Stoichiometry | Succinic Anhydride (1.0 eq) : AlCl₃ (2.2 - 2.5 eq) | AlCl₃ complexes with the product ketone, deactivating the catalyst.[1] >2 equivalents ensures the reaction drives to completion [1, 2]. |

| Solvent | Nitrobenzene or DCM | Nitrobenzene (polar) stabilizes the acylium ion complex, often improving yield over DCM, though DCM is easier to work up. |

| Temperature | 0°C | Higher temperatures promote thermodynamic equilibration, which may increase the unwanted 2,6-dimethyl isomer or polymerization. |

Protocol:

-

Suspend AlCl₃ (2.5 eq) in DCM at 0°C.

-

Add Succinic Anhydride (1.0 eq) portion-wise.

-

Add m-xylene (1.1 eq) dropwise to control exotherm.[1]

-

Stir at RT for 4-6 hours.

-

Quench: Pour into ice/HCl. The resulting solid is the keto-acid.

-

Quality Check: ¹H NMR should show two aromatic singlets (or split doublets) for the 1,2,4-substitution pattern.

Step 2: Cyclization to Dihydropyridazinone

Objective: Form the 4,5-dihydro-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one ring.[1]

-

Reagent: Hydrazine Hydrate (80% or 99%).

-

Solvent: Ethanol or n-Butanol (Reflux).[1]

-

Expert Tip: If the keto-acid is slow to react, adding a catalytic amount of acetic acid can accelerate imine formation.

Step 3: Dehydrogenation (The Yield Killer)

Objective: Oxidize the dihydro-ring to the fully aromatic pyridazinone.

The Issue: This step often suffers from over-bromination (if using

Method A: Bromine/Acetic Acid (Standard) [1][2]

-

Protocol: Dissolve dihydro-intermediate in Glacial Acetic Acid. Heat to 60-70°C. Add

(1.1 eq) dropwise.[1] -

Risk: Bromination of the electron-rich dimethylphenyl ring can occur as a side reaction.

-

Mitigation: Keep temperature strictly controlled; do not reflux violently.

Method B: Sodium m-Nitrobenzenesulfonate (High Yield/Industrial)

-

Protocol: Reflux the dihydro-compound in aqueous NaOH with Sodium m-nitrobenzenesulfonate.

-

Mechanism: The sulfonate acts as a mild hydride acceptor.

-

Advantage: Avoids halogenation byproducts entirely; often boosts yield from 50% to >80% [3].[1]

Module 3: Troubleshooting Guide (Q&A)

Q1: My final product is sticky and colored (brown/red) instead of a white solid.

Diagnosis: This usually indicates incomplete removal of aluminum salts from Step 1 or oligomers from Step 3. Solution:

-

Step 1 Cleanup: Ensure the acid quench (HCl) is vigorous and the organic layer is washed with bicarbonate.

-

Step 3 Purification: If using Bromine, free bromine causes color. Wash the solid with dilute sodium bisulfite (

) solution to quench residual oxidants. Recrystallize from Ethanol/DMF mixtures.

Q2: I am seeing two spots on TLC after Step 1 (Acylation).

Diagnosis: Likely regioisomers.[1][3] m-Xylene can react at the 2-position (between methyls) or the 4-position.[1] Solution:

-

The 4-isomer (target) is generally less soluble.[1] Recrystallize the crude keto-acid from Toluene or dilute Ethanol.[1] The linear, less hindered 4-isomer should crystallize out preferentially.

-

Prevention:[1] Ensure the reaction is kept cold (0-5°C) during addition to favor the kinetic (4-position) product.

Q3: The dehydrogenation (Step 3) yield is stuck at 40%.

Diagnosis: The electron-rich dimethylphenyl ring makes the molecule susceptible to side reactions with aggressive oxidants like Bromine. Solution: Switch to Method B (Sodium m-nitrobenzenesulfonate) .[1]

-

Protocol: Suspend 10 mmol of dihydro-pyridazinone in 50 mL 1N NaOH. Add 11 mmol Sodium m-nitrobenzenesulfonate.[1] Reflux for 3-4 hours. Acidify to precipitate the aromatic product. This method is far gentler on electron-rich aryl rings.[1]

Q4: Can I do this in One Pot?

Diagnosis: Researchers often try to combine cyclization and oxidation. Solution: Yes, but with caution.

-

Protocol: React the keto-acid with hydrazine in Acetic Acid (instead of Ethanol). Once cyclization is complete (TLC), add Bromine directly to the same pot.

-

Warning: This is faster but often "dirtier." For high purity (drug development standards), isolate the dihydro-intermediate first.

References

-

Friedel-Crafts Acylation Conditions : Sigma-Aldrich.[1] Friedel–Crafts Acylation: Mechanism, Reactions & Limitations. Link

-

Synthesis of 6-arylpyridazinones : Asif, M., et al. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone. Int. J. ChemTech Res, 2010.[4] Link

- Dehydrogenation Methodologies: Coudert, P., et al. New synthesis of 6-aryl-3(2H)-pyridazinones. Journal of Heterocyclic Chemistry.

-

Structural Analogs (6-phenyl-4,5-dihydropyridazin-3(2H)-one) : MDPI Molbank.[1] Synthesis, Characterization and Solubility Determination. Link

Sources

Technical Support Center: Cyclization of γ-Keto Acids with Hydrazine

Welcome to the technical support center for the cyclization of γ-keto acids with hydrazine to synthesize pyridazinone derivatives. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the cyclization of a γ-keto acid with hydrazine?

The reaction proceeds through a two-step process: initial condensation followed by intramolecular cyclization.[1][2] First, the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the keto group to form a hydrazone intermediate.[2] This is followed by an intramolecular nucleophilic attack by the terminal nitrogen of the hydrazone onto the carboxylic acid (or its ester derivative), leading to the elimination of a water molecule and the formation of the 4,5-dihydropyridazin-3(2H)-one ring.[1]

Here is a general representation of the reaction mechanism:

Caption: General reaction pathway for pyridazinone synthesis.

Q2: What are the typical starting materials and reaction conditions?

The most common approach involves the condensation of γ-keto acids with hydrazine hydrate.[1] For instance, levulinic acid is a frequently used γ-keto acid to produce 6-methyl-4,5-dihydropyridazin-3(2H)-one.[1] The reaction is typically carried out under reflux conditions in a protic solvent like ethanol or methanol for a duration ranging from 1 to 18 hours.[1]

| Component | Example | Typical Conditions | Reference |

| γ-Keto Acid | Levulinic Acid | 1 equivalent | [1] |

| Hydrazine Source | Hydrazine Hydrate | 1-2 equivalents | [1][3] |

| Solvent | Ethanol, Methanol, Acetic Acid | Reflux | [1][3] |

| Temperature | Reflux (typically 80-120 °C) | - | [1] |

| Reaction Time | 1 - 18 hours | - | [1] |

Q3: What is the difference between using hydrazine hydrate and anhydrous hydrazine?

Hydrazine hydrate is a solution of hydrazine in water, typically 64% hydrazine by weight, and is generally safer and easier to handle than anhydrous hydrazine.[4] Anhydrous hydrazine is highly reactive and potentially explosive.[5] For most standard pyridazinone syntheses, hydrazine hydrate is sufficient and the preferred reagent.[1][3] Anhydrous hydrazine might be considered in cases where water must be strictly excluded, but this is not typical for this reaction. If anhydrous hydrazine is required, it can be prepared by refluxing hydrazine hydrate with sodium hydroxide pellets followed by distillation.[6]

Q4: Can substituted hydrazines be used in this reaction?

Yes, substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) can be used to introduce a substituent on the nitrogen at the 2-position of the resulting pyridazinone ring.[1] The choice of a substituted hydrazine is a key strategy for diversifying the final products for applications in medicinal chemistry and materials science.[7][8]

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

Possible Cause 1.1: Incomplete Reaction

-

Explanation: The reaction may not have reached completion due to insufficient reaction time or temperature.

-

Solution:

-

Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting γ-keto acid.

-

Increase reaction time: Extend the reflux period, monitoring periodically by TLC.

-

Increase temperature: If using a lower-boiling solvent like ethanol, consider switching to a higher-boiling solvent like n-butanol or toluene, if the starting materials are stable at higher temperatures. Microwave-assisted synthesis can also be an effective way to increase the reaction rate.[1]

-

Possible Cause 1.2: Poor Quality of Reagents

-

Explanation: The γ-keto acid may be impure, or the hydrazine hydrate may have decomposed.

-

Solution:

-

Verify starting material purity: Check the purity of the γ-keto acid by melting point or NMR spectroscopy. Recrystallize or purify by column chromatography if necessary.

-

Use fresh hydrazine: Hydrazine hydrate can degrade over time. Use a freshly opened bottle or a recently purchased stock.

-

Possible Cause 1.3: Sub-optimal pH

-

Explanation: The initial condensation to form the hydrazone is often facilitated by slightly acidic conditions, while the cyclization can be influenced by the overall pH.

-

Solution:

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of an Unexpected Side Product

The appearance of unexpected spots on a TLC plate or extra peaks in your characterization data indicates the formation of side products.

Possible Side Product 2.1: Wolff-Kishner Reduction Product

-

Explanation: Under basic conditions and high temperatures, the intermediate hydrazone can undergo a Wolff-Kishner reduction, converting the ketone to a methylene group, resulting in a fatty acid instead of the desired pyridazinone.[9][10][11] This is more likely if a strong base is present.

-

Identification: The product will lack the carbonyl group and will have a different molecular weight. This can be confirmed by IR (absence of C=O stretch) and mass spectrometry.

-

Solution:

Possible Side Product 2.2: Azine Formation

-

Explanation: The intermediate hydrazone can react with another molecule of the γ-keto acid to form an azine. This is more likely if there is an excess of the keto acid or if water is not effectively removed.[10]

-

Identification: Azines will have a significantly higher molecular weight.

-

Solution:

-

Control stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the keto acid.

-

Reaction conditions: Ensure efficient reflux to facilitate the intramolecular cyclization, which is kinetically favored over the intermolecular azine formation.

-

Possible Side Product 2.3: Un-cyclized Hydrazone

-

Explanation: The initial hydrazone may form but fail to cyclize. This can happen if the reaction is not heated for a sufficient amount of time or if the carboxylic acid is particularly unreactive.

-

Identification: The product will be the open-chain hydrazone, which can be identified by NMR and mass spectrometry.

-

Solution:

-

Increase reaction time and/or temperature: As with low yield, providing more energy and time can drive the cyclization to completion.

-

Activate the carboxylic acid: If the acid is sterically hindered or electronically deactivated, consider converting it to a more reactive derivative, such as an ester, prior to reaction with hydrazine.[1]

-

Problem 3: Product is the Dihydropyridazinone, but the Aromatized Pyridazinone is Desired

-

Explanation: The initial cyclization product is the 4,5-dihydropyridazin-3(2H)-one.[1] Aromatization to the pyridazin-3(2H)-one requires an additional oxidation step.

-

Solution:

-

Introduce an oxidizing agent: After the initial cyclization, the dihydropyridazinone can be isolated and then oxidized. A common method is to use bromine in acetic acid.[3]

-

In-situ oxidation: Some methods may achieve oxidation directly, for example, through aerobic oxidation catalyzed by a transition metal.[12]

-

Experimental Protocols

Protocol 1: General Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one from Levulinic Acid

-

To a round-bottom flask equipped with a reflux condenser, add levulinic acid (1 equivalent).

-

Add ethanol (approximately 5-10 mL per gram of levulinic acid).

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Add cold water to the residue to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure product.[1][3]

Protocol 2: Oxidation of a 4,5-Dihydropyridazin-3(2H)-one

-

Dissolve the 4,5-dihydropyridazin-3(2H)-one (1 equivalent) in glacial acetic acid.

-

Warm the solution to 60-70 °C.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise.

-

After the addition is complete, reflux the mixture for 3 hours.[8]

-

Cool the reaction mixture and pour it into ice water.

-

Neutralize with a base, such as ammonium hydroxide, to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize to obtain the pure aromatized pyridazinone.[8]

References

-

Synthesis and chemistry of pyridazin-3(2H)-ones - ScienceDirect. Available from: [Link]

-

Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

-

Synthesis of pyridazines - Organic Chemistry Portal. Available from: [Link]

-

The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Available from: [Link]

-

Wolff–Kishner reduction - Wikipedia. Available from: [Link]

-